N-(3-(2-methylthiazol-4-yl)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide
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Description
N-(3-(2-methylthiazol-4-yl)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide, also known as MPTP, is a chemical compound that has been extensively studied for its biochemical and physiological effects. MPTP is a synthetic compound that is commonly used in scientific research to study the mechanism of action and potential therapeutic applications.
Scientific Research Applications
Synthesis and Biological Evaluation
Researchers have developed various derivatives of thiazole compounds, including those structurally related to N-(3-(2-methylthiazol-4-yl)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide, for their potential anticancer properties. A study by Evren et al. (2019) synthesized 5-methyl-4-phenyl thiazole derivatives, showing selective cytotoxicity against human lung adenocarcinoma cells, with certain derivatives exhibiting high apoptosis rates, although not as high as cisplatin, a standard anticancer drug (Evren, A., Yurttaş, L., Eksellı, B., & Akalın-Çiftçi, G., 2019).
Antimicrobial Activity
Another line of research investigates the antimicrobial potential of compounds structurally related to this compound. Fahim and Ismael (2019) explored the synthesis of novel sulphonamide derivatives, showing good antimicrobial activity against various strains. These studies indicate the potential utility of these compounds in developing new antimicrobial agents (Fahim, A. M., & Ismael, E. H. I., 2019).
Antioxidant Activity
Compounds with a similar structure have been evaluated for their antioxidant capabilities. A study by Hossan (2020) involved the synthesis of 5-arylazo-2-chloroacetamido-4-methylthiazole derivatives, which were subjected to molecular docking studies to estimate their antioxidant efficacy. These derivatives showed promising in vitro antioxidant activity, highlighting the potential for these compounds to serve as antioxidant agents (Hossan, A., 2020).
Properties
IUPAC Name |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-phenyl-2-pyrrol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c1-16-23-20(15-27-16)18-10-7-11-19(14-18)24-22(26)21(25-12-5-6-13-25)17-8-3-2-4-9-17/h2-15,21H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAWBCAFRCRZHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C(C3=CC=CC=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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